![molecular formula C14H12FNO3 B6402896 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261928-22-6](/img/structure/B6402896.png)
3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% (3-A5F2MPA), is a novel compound used in scientific research applications. It is a substituted benzoic acid derivative, which is a type of organic compound that is composed of a benzene ring and a carboxylic acid group. It has a wide range of applications in various fields, such as pharmaceuticals, analytical chemistry, and biochemistry. 3-A5F2MPA is a valuable tool for scientists due to its unique properties, such as its high purity and its ability to be used in a variety of reactions.
Scientific Research Applications
3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in various reactions, such as the synthesis of chiral compounds, the synthesis of heterocyclic compounds, and the synthesis of peptides. Additionally, it can be used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of pharmaceuticals. It can also be used as a fluorescent probe for the detection of metal ions, and it can be used to study the structure of proteins.
Mechanism of Action
The mechanism of action of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% depends on its application. For example, when used as a reagent in a reaction, it can act as a nucleophile, an electrophile, or a catalyst. When used as a fluorescent probe, it can interact with metal ions and emit light. When used to study the structure of proteins, it can interact with amino acid residues and form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% depend on its application. In general, it is not toxic to humans or animals, and it is not known to have any adverse effects. However, it is important to note that 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is a potent inhibitor of the enzyme thymidylate synthase, which is involved in the biosynthesis of thymidine. Therefore, it can have an inhibitory effect on DNA synthesis.
Advantages and Limitations for Lab Experiments
3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound, which makes it ideal for use in sensitive applications. Additionally, it is stable and easy to handle, which makes it easy to use in a variety of reactions. The main limitation of 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Future Directions
There are several potential future directions for 3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%. It could be used as a fluorescent probe for the detection of other metal ions, such as copper and zinc. Additionally, it could be used as a starting material for the synthesis of other compounds, such as peptides and heterocyclic compounds. It could also be used as a catalyst for the synthesis of polymers. Finally, it could be used to study the structure of other proteins, such as enzymes and receptors.
Synthesis Methods
3-Amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenyl benzoate with 3-amino-5-nitrobenzoic acid in the presence of anhydrous sodium carbonate and acetic acid. This reaction yields 3-amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid. The second step involves the reduction of the nitro group to an amine using sodium borohydride. The final step involves the purification of the compound, which is typically done by recrystallization.
properties
IUPAC Name |
3-amino-5-(5-fluoro-2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVDZQAVZHNRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690209 |
Source
|
Record name | 5-Amino-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-22-6 |
Source
|
Record name | 5-Amino-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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